molecular formula C20H19ClN2O2 B13737048 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 192702-06-0

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B13737048
CAS No.: 192702-06-0
M. Wt: 354.8 g/mol
InChI Key: OQWXYOMLSDASLR-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: Introduction of the 4-chloro-3-methyl-phenyl and 4-methyl-benzyl groups can be done through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding alcohols or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of novel materials with specific properties.

Biology

    Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to their biological activity.

    Anti-inflammatory: Some pyrazole derivatives have anti-inflammatory properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Chloro-3-methylphenylhydrazine: Used in the synthesis of various pyrazole derivatives.

Uniqueness

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

CAS No.

192702-06-0

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H19ClN2O2/c1-13-4-6-15(7-5-13)12-23-19(11-18(22-23)20(24)25-3)16-8-9-17(21)14(2)10-16/h4-11H,12H2,1-3H3

InChI Key

OQWXYOMLSDASLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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